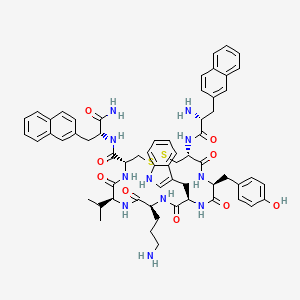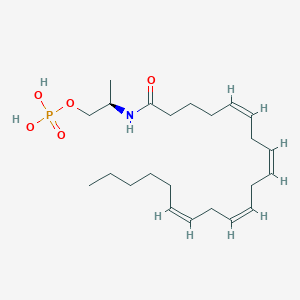
RI(dl)-2 TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RI(dl)-2 is a selective inhibitor of Rad51-mediated D-loop formation.
Scientific Research Applications
Mitochondrial Transcription Factor A (TFAM) and Mitochondrial DNA Replication : TFAM, a mitochondrial protein, has a significant role in mitochondrial DNA (mtDNA) metabolism. Studies have shown that manipulation of TFAM expression in human cells affects mtDNA replication. Overexpression of TFAM leads to an increase in replication intermediates and a shift towards conventional, strand-coupled mtDNA replication, which has implications for understanding mitochondrial biology and disorders (Pohjoismäki et al., 2006).
Collaboration in Science and Technology for Global Challenges : International cooperation, facilitated by RIs, is crucial for addressing global challenges such as climate change and infectious diseases. RIs enable scientists to use specific facilities and services, promoting boundary-breaking research and sustainable development (Kim, 2021).
RI Influence on Scientific Advancements in China : Large RIs in China have significantly contributed to scientific advancements in various disciplines. They support knowledge acquisition, the propagation of competitive scientific organizations, and the development of scientific talent, impacting networking and clustering in scientific activities (Qiao et al., 2016).
RI Clusters Based on Symbiosis Theory : The study of RI clusters based on symbiosis theory highlights their role as engines for regional social and economic development. These clusters represent a new stage for RI sustainable development, providing a framework for policymakers to understand their comprehensive impact (Xu et al., 2017).
Radioisotopes in Biochemical Analyses : Radioisotopes (RI) such as 3H, 14C, 32P, and 45Ca are valuable tools in biological research, particularly in studies of metabolism, drug metabolism, and protein-metal associations. Despite requiring specialized experimental setups, RIs offer high resolution and are powerful tools in biochemical assays (Kawachi et al., 2011).
properties
CAS RN |
1902146-75-1 |
|---|---|
Product Name |
RI(dl)-2 TFA |
Molecular Formula |
C21H18F3N3O2 |
Molecular Weight |
401.3892 |
IUPAC Name |
N-ethyl-4-pyrrolo[1,2-a]quinoxalin-4-ylaniline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H17N3.C2HF3O2/c1-2-20-15-11-9-14(10-12-15)19-18-8-5-13-22(18)17-7-4-3-6-16(17)21-19;3-2(4,5)1(6)7/h3-13,20H,2H2,1H3;(H,6,7) |
InChI Key |
NIJZNZBFNNPMPH-UHFFFAOYSA-N |
SMILES |
CCNC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=CC=C4.C(=O)(C(F)(F)F)O |
Appearance |
Solid powder |
synonyms |
RI(dl)-2; RI(dl)-2 TFA salt. RI(dl)-2 trifluoroacetic acid; N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline trifluoroacetic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)


![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)
![6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one](/img/structure/B560345.png)


![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)
